

# Spectroscopic Profile of N-Benzyl-2-chloroacetamide: A Technical Guide

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## Compound of Interest

Compound Name: **N-Benzyl-2-chloroacetamide**

Cat. No.: **B079565**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **N-Benzyl-2-chloroacetamide**, a molecule of interest in various fields of chemical and pharmaceutical research. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in its synthesis and characterization.

## Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry analyses of **N-Benzyl-2-chloroacetamide**.

**Table 1:  $^1\text{H}$  NMR Spectroscopic Data (Predicted)**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.35 - 7.25	m	5H	Aromatic protons ( $\text{C}_6\text{H}_5$ )
~6.50	br s	1H	N-H (amide)
~4.45	d	2H	$\text{N-CH}_2\text{-Ph}$
~4.10	s	2H	$\text{Cl-CH}_2\text{-C=O}$

Note: These are predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary slightly.

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data (Predicted)**

Chemical Shift ( $\delta$ ) ppm	Assignment
~166.5	C=O (amide)
~137.8	Quaternary Aromatic C
~128.8	Aromatic CH
~127.9	Aromatic CH
~127.6	Aromatic CH
~43.8	N-CH <sub>2</sub> -Ph
~42.7	Cl-CH <sub>2</sub> -C=O

Note: These are predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary slightly.

**Table 3: IR Spectroscopic Data**

Frequency (cm <sup>-1</sup> )	Intensity	Assignment
~3280	Strong, Broad	N-H Stretch
~3060, 3030	Medium	Aromatic C-H Stretch
~2930	Medium	Aliphatic C-H Stretch
~1650	Strong	C=O Stretch (Amide I)
~1550	Strong	N-H Bend (Amide II)
~1450, 1495	Medium	Aromatic C=C Stretch
~700, 740	Strong	C-H Out-of-plane Bend
~680	Strong	C-Cl Stretch

## Table 4: Mass Spectrometry Data (GC-MS)[1]

m/z	Relative Intensity	Assignment
183	M <sup>+</sup>	Molecular Ion
148	High	[M - Cl] <sup>+</sup>
106	High	[C <sub>7</sub> H <sub>8</sub> N] <sup>+</sup> (benzylamine fragment)
91	High	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (tropylium ion)

## Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are standardized to ensure reproducibility.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of **N-Benzyl-2-chloroacetamide**.

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

- Dissolve 5-10 mg of purified **N-Benzyl-2-chloroacetamide** in approximately 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).
- Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta$  0.00 ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.

<sup>1</sup>H NMR Acquisition:

- Pulse Program: Standard single-pulse experiment.
- Spectral Width: 0-15 ppm.
- Number of Scans: 16-32.

- Relaxation Delay: 2 seconds.
- Temperature: 298 K.

<sup>13</sup>C NMR Acquisition:

- Pulse Program: Proton-decoupled pulse sequence.
- Spectral Width: 0-200 ppm.
- Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
- Relaxation Delay: 5 seconds.
- Temperature: 298 K.

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Perform phase and baseline corrections.
- Reference the spectra to the TMS signal at 0.00 ppm for <sup>1</sup>H NMR and the residual solvent peak of CDCl<sub>3</sub> ( $\delta$  77.16 ppm) for <sup>13</sup>C NMR.
- Integrate the signals in the <sup>1</sup>H NMR spectrum and pick the peaks for both <sup>1</sup>H and <sup>13</sup>C spectra.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **N-Benzyl-2-chloroacetamide**.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of dry **N-Benzyl-2-chloroacetamide** with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

- Place a small amount of the mixture into a pellet press.
- Apply pressure to form a thin, transparent pellet.

Data Acquisition:

- Acquire a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder.
- Acquire the sample spectrum over a range of 4000-400  $\text{cm}^{-1}$ .
- The final spectrum is presented in terms of transmittance or absorbance.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **N-Benzyl-2-chloroacetamide**.

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system.

Sample Preparation:

- Prepare a dilute solution of **N-Benzyl-2-chloroacetamide** (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

GC-MS Parameters:

- Injection Volume: 1  $\mu\text{L}$ .
- Inlet Temperature: 250 °C.
- Carrier Gas: Helium.
- Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.
- Ionization Mode: Electron Ionization (EI) at 70 eV.

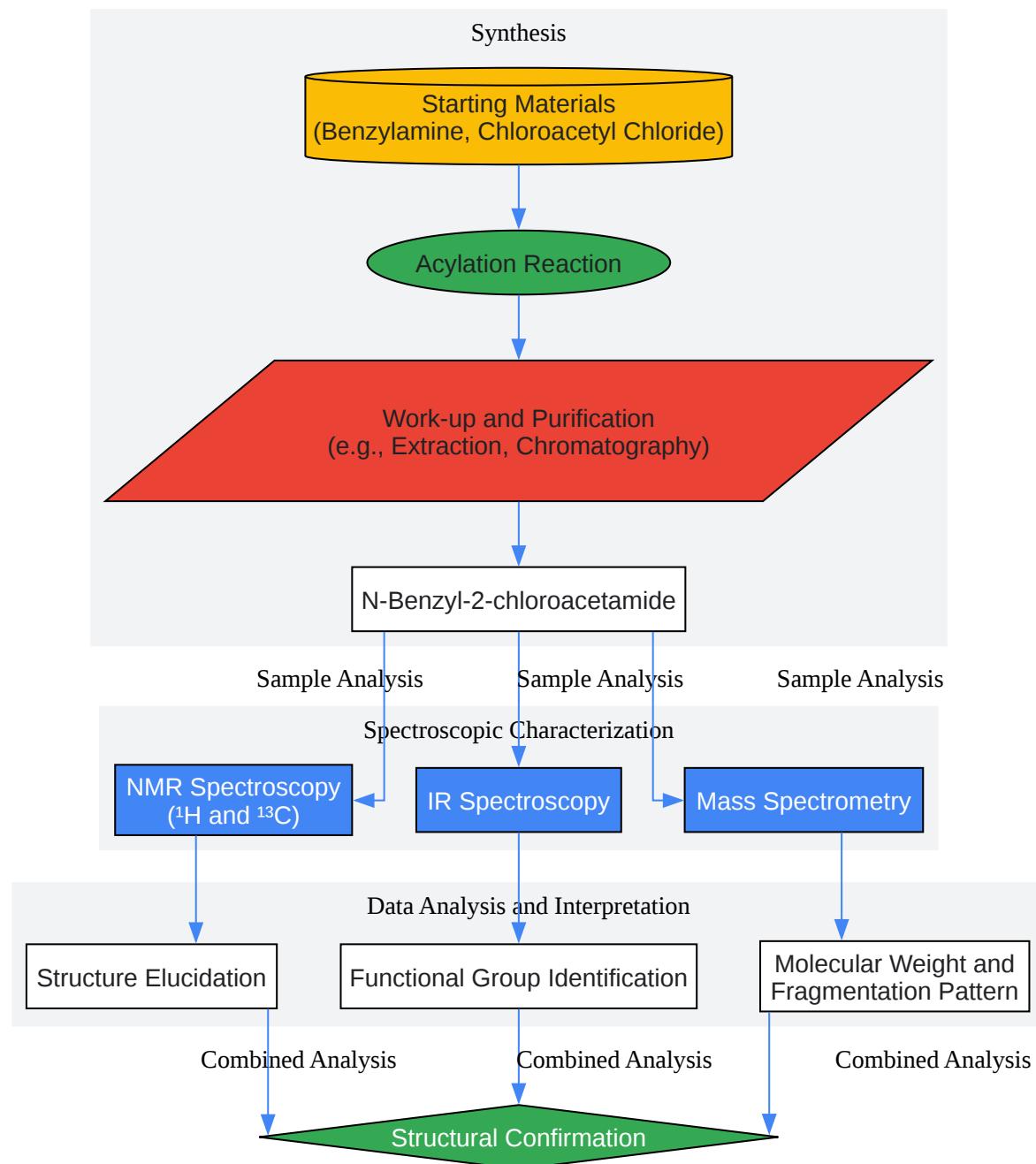
- Mass Range: m/z 40-500.

Data Analysis:

- Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to **N-Benzyl-2-chloroacetamide**.
- Examine the mass spectrum of this peak to determine the molecular ion and the major fragment ions.

## Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of **N-Benzyl-2-chloroacetamide**.

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Caption: Workflow for the synthesis and spectroscopic analysis of **N-Benzyl-2-chloroacetamide**.

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